molecular formula C8H13ClN4O2 B2751200 Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2287343-86-4

Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride

Cat. No. B2751200
CAS RN: 2287343-86-4
M. Wt: 232.67
InChI Key: YLOAMUNYZMSNFY-UHFFFAOYSA-N
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Description

The compound “Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride” belongs to a class of organic compounds known as triazolopyrazines . These are part of a broader group of compounds known as “privileged structures” in medicinal chemistry, which have been identified to provide potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of such compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Scientific Research Applications

Antibacterial Activity

Infectious diseases continue to challenge human health, necessitating the development of new antimicrobial agents. Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives, including EN300-6745112. These compounds were characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Key Findings::

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo [4,3-a]pyrazine platform serves as a valuable scaffold for medicinal chemistry. Researchers have developed methods to access derivatives based on this platform from readily available reagents. These approaches provide quick and multigram access to target compounds .

Heterocyclization Methods

The synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines involves heterocyclization. These compounds are relevant due to their potential biological activities. While specific methods were not detailed in the provided sources, this field represents an area of ongoing research .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6;/h5-6H,2-4H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOAMUNYZMSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=NC=NN2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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